molecular formula C15H11N3 B12567269 2-pyridin-2-yl-6-pyridin-4-ylpyridine CAS No. 167555-18-2

2-pyridin-2-yl-6-pyridin-4-ylpyridine

Katalognummer: B12567269
CAS-Nummer: 167555-18-2
Molekulargewicht: 233.27 g/mol
InChI-Schlüssel: SQHXNQJNUQQAQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-pyridin-2-yl-6-pyridin-4-ylpyridine is a heterocyclic compound that features three pyridine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-pyridin-2-yl-6-pyridin-4-ylpyridine typically involves the coupling of pyridine derivatives under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where boronic acid derivatives of pyridine are reacted with halogenated pyridine compounds in the presence of a palladium catalyst and a base .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

2-pyridin-2-yl-6-pyridin-4-ylpyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the positions adjacent to the nitrogen atoms in the pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated pyridine derivatives in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while reduction could produce partially or fully hydrogenated pyridine derivatives.

Wirkmechanismus

The mechanism of action of 2-pyridin-2-yl-6-pyridin-4-ylpyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or activating specific pathways. For example, as an antimicrobial agent, it might disrupt bacterial cell wall synthesis or interfere with protein function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-pyridin-2-yl-6-pyridin-4-ylpyridine is unique due to its specific arrangement of pyridine rings, which can influence its chemical reactivity and binding properties. This makes it particularly valuable in the design of novel materials and catalysts.

Eigenschaften

CAS-Nummer

167555-18-2

Molekularformel

C15H11N3

Molekulargewicht

233.27 g/mol

IUPAC-Name

2-pyridin-2-yl-6-pyridin-4-ylpyridine

InChI

InChI=1S/C15H11N3/c1-2-9-17-14(4-1)15-6-3-5-13(18-15)12-7-10-16-11-8-12/h1-11H

InChI-Schlüssel

SQHXNQJNUQQAQS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=NC(=C1)C2=CC=CC(=N2)C3=CC=NC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.